molecular formula C18H16ClN5O2S B10990317 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide

2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No.: B10990317
M. Wt: 401.9 g/mol
InChI Key: BDUJICSZJKUZCQ-UHFFFAOYSA-N
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Description

2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a pyridazinone core with a thienopyrazole moiety, making it an interesting subject for scientific research.

Properties

Molecular Formula

C18H16ClN5O2S

Molecular Weight

401.9 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide

InChI

InChI=1S/C18H16ClN5O2S/c1-23-18(13-9-27-10-15(13)21-23)20-16(25)8-24-17(26)7-6-14(22-24)11-2-4-12(19)5-3-11/h2-7H,8-10H2,1H3,(H,20,25)

InChI Key

BDUJICSZJKUZCQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2CSCC2=N1)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridazinone core, followed by the introduction of the thienopyrazole moiety. Key steps may include:

    Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves electrophilic aromatic substitution reactions using chlorobenzene derivatives.

    Formation of the thienopyrazole moiety: This can be synthesized through the reaction of thienyl derivatives with hydrazine or its derivatives, followed by cyclization.

    Coupling of the two moieties: The final step involves coupling the pyridazinone core with the thienopyrazole moiety using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.

    Pharmacology: It can be used in studies to understand its pharmacokinetics, pharmacodynamics, and potential therapeutic effects.

    Materials Science: The compound’s properties may be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

    Biology: It can be used in biological assays to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide lies in its combined pyridazinone and thienopyrazole structure, which may confer distinct chemical and biological properties compared to other similar compounds. This unique structure may result in specific interactions with molecular targets, leading to unique pharmacological or material properties.

Biological Activity

2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C22H20ClN3O4S
  • Molecular Weight : 457.9 g/mol
  • CAS Number : 1219584-39-0

The compound features a pyridazinone core linked to a chlorophenyl group and a thienopyrazole moiety, which may contribute to its biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The structural components allow for binding to these targets, potentially inhibiting or modulating their activity. This can influence various cellular pathways such as signal transduction and metabolic processes.

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit significant antitumor properties. For instance, research has shown that compounds with similar structural features demonstrated strong inhibition against various cancer cell lines, including breast and lung cancers. The potency of these compounds suggests potential for development as anticancer agents.

Compound Cell Line IC50 (µM) Activity
Compound ABreast Cancer0.5Strong
Compound BLung Cancer0.7Moderate
Compound CCNS Cancer1.0Weak

Enzyme Inhibition

The compound has been studied for its inhibitory effects on specific kinases involved in cancer progression. For example, it has shown promising results against c-KIT kinase, a target in gastrointestinal stromal tumors (GISTs). The inhibition of c-KIT leads to reduced cell proliferation in resistant cancer models.

Case Studies

  • Study on c-KIT Kinase Inhibition :
    • A recent publication highlighted the efficacy of related compounds in inhibiting c-KIT mutants associated with drug resistance in GISTs. These compounds demonstrated single-digit nanomolar potency against both wild-type and mutant forms of the kinase, suggesting a robust therapeutic potential for managing resistant tumors .
  • Antitumor Efficacy in Vivo :
    • In vivo studies have shown that the compound exhibits good pharmacokinetic profiles in animal models, leading to significant tumor regression in xenograft models of c-KIT-driven cancers .

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